molecular formula C11H15N B1206100 N-Benzylidene-tert-butylamine CAS No. 6852-58-0

N-Benzylidene-tert-butylamine

Cat. No.: B1206100
CAS No.: 6852-58-0
M. Wt: 161.24 g/mol
InChI Key: KFLSWDVYGSSZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzylidene-tert-butylamine is an organic compound with the molecular formula C11H15N. It is a Schiff base derived from the condensation of benzaldehyde and tert-butylamine. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzylidene-tert-butylamine can be synthesized through the condensation reaction between benzaldehyde and tert-butylamine. The reaction typically occurs under mild conditions, often at room temperature, and can be catalyzed by acids or bases to enhance the reaction rate .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-Benzylidene-tert-butylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzylidene-tert-butylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzylidene-tert-butylamine involves its interaction with specific molecular targets. It can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. The compound’s structure allows it to engage in various chemical reactions, influencing biological pathways and exhibiting potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzylidene-tert-butylamine oxide
  • N-tert-Butylbenzylamine
  • N-tert-Butyl-a-phenylnitrone

Uniqueness

This compound is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

N-tert-butyl-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-11(2,3)12-9-10-7-5-4-6-8-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLSWDVYGSSZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064493, DTXSID301233813
Record name 2-Propanamine, 2-methyl-N-(phenylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [N(E)]-2-Methyl-N-(phenylmethylene)-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6852-58-0, 75815-77-9
Record name 2-Methyl-N-(phenylmethylene)-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6852-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanamine, 2-methyl-N-(phenylmethylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006852580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanamine, 2-methyl-N-(phenylmethylene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propanamine, 2-methyl-N-(phenylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [N(E)]-2-Methyl-N-(phenylmethylene)-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-N-(phenylmethylene)-2-propanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

530.85 g (5.00 mol) of benzaldehyde was placed into a 2000 mL-volume flask equipped with a stirrer, a thermometer and a dropping funnel. Subsequently, 367.50 g (5.02 mol) of t-butyl amine was dropped into the flask in a water bath, while maintaining the solution temperature at 25° C. After the completion of the dropping, the mixture was reacted while stirring at 25° C. for 15 hours. After the completion of the reaction, the reaction mixture was subjected to separation, and the organic layer obtained was refluxed under reduced pressure (25° C., 13.3 Pa) for 2 hours, to provide 788.91 g of N-benzylidene-t-butyl amine. (Isolation yield; 98%)
Quantity
530.85 g
Type
reactant
Reaction Step One
Quantity
367.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The imine starting material may be commercially purchased or synthetically prepared. If desired, the imine may be prepared by a condensation reaction between an aldehyde and a primary amine. In one embodiment of the present invention, the imine precursor for α-phenyl-N-tert-butyl nitrone (PBN) is prepared by combining benzaldehyde and t-butyl amine at room temperature, in the absence of a solvent, to form the corresponding benzylidene-t-butyl amine (imine) and water. It was found that the resulting imine was sufficiently pure for use in the next step without the need for purification or removal of water by-product contained therein. Thus, the present method reduces time and cost, and improves efficiency, in comparison with traditional transformations.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
primary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

To a three neck round bottom flask, equipped with a cold water condenser, 30 g of water and 26.5 g of benzaldehyde were added. The mixture was mixed with a magnetic stirrer at room temperature for 3 minutes. t-Butyl amine (22.1 g) was added to the reaction flask in one portion, followed by vigorous stirring for 15 hours. The agitation was stopped and the reaction mixture was allowed to stand for at least 15 minutes. The lower aqueous layer was separated from the reaction mixture. The upper layer was collected and dried over magnesium sulfate to give 35.5 g of product. 1H NMR (300 Hz, CDCl3, ppm): 8.29 (1H, s), 7.77 (2H, m), 7.40 (3H, m), 1.33 (9H, s).
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
solvent
Reaction Step Two
Customer
Q & A

ANone: N-benzylidene-tert-butylamine acts as a Lewis base in FLP systems, partnering with Lewis acids like tris(pentafluorophenyl)borane (B(C6F5)3). These pairs exhibit unique reactivity due to their inability to form a traditional Lewis acid-base adduct. Notably, they can activate small molecules like dihydrogen (H2), enabling catalytic hydrogenation reactions. [, , ]

ANone: In FLP-catalyzed hydrogenation, this compound, acting as the Lewis base, typically reacts with the hydrogen molecule activated by the Lewis acid partner. This interaction leads to the formation of a hydrogenated product, often an amine. For instance, this compound itself can be hydrogenated to N-benzyl-tert-butylamine in such systems. [, , ]

ANone: Autoinduced catalysis, observed in specific FLP systems using boranes like B(2,4,6-F3-C6H2)3 and B(2,6-F2-C6H3)3, arises from the difference in activation energies for H2 activation by the imine (this compound) and the amine (product). The imine exhibits a higher activation energy, slowing down the initial reaction. As the amine forms, it facilitates faster H2 activation, leading to an autocatalytic effect. []

ANone: The inverse equilibrium isotope effect, where the reaction proceeds faster with deuterium (D2) compared to hydrogen (H2), is unusual in FLP chemistry. This effect, observed during the deuteration of this compound, suggests a different rate-determining step compared to typical FLP hydrogenations and provides insights into the mechanism of H2/D2 activation. []

ANone: The electron-donating nature of the tert-butyl group in this compound influences its Lewis basicity and subsequently, its reactivity in FLP systems. Studies exploring structure-reactivity relationships have shown that modifying the benzene ring with electron-donating or withdrawing groups directly affects the pKa of the imine and the corresponding amine, impacting the rate of hydrogenation. []

ANone: Yes, this compound acts as a spin trap, reacting with short-lived free radicals to form more stable nitroxide radicals detectable by electron paramagnetic resonance (EPR) spectroscopy. This property allows researchers to study radical intermediates in various chemical reactions. [, , ]

ANone: Inverted spin trapping involves the reaction of a spin trap's radical cation with a nucleophile. This compound, upon photoexcitation or interaction with oxidizing agents, forms a radical cation. This cation can then react with various nucleophiles, leading to the formation of specific spin adducts, providing insights into radical reaction mechanisms. [, ]

ANone: this compound has been used to trap free radicals generated during the photolysis of the pyrethroid insecticide fenvalerate. By analyzing the resulting spin adducts, researchers identified the radical species involved in the photodegradation pathway of fenvalerate. [] Similarly, it was employed in studies investigating the photodissociation of phenylsilane, where it trapped hydrogen radicals, demonstrating the formation of superoxide radical anions. []

ANone: this compound, employed as a spin trap in conjunction with EPR spectroscopy, has been used to directly demonstrate hydrogen spillover on a palladium catalyst supported on alumina. The technique provides valuable insights into the behavior of hydrogen on catalyst surfaces. []

ANone: The molecular formula of this compound is C11H15N. Its molecular weight is 161.24 g/mol.

ANone: Contrary to previous assumptions, diketene reacts with this compound to form N-tert-butyl-2-benzylideneacetoacetamide. This reaction, initially thought to produce a heterocyclic compound, highlights the importance of accurate structural characterization in organic synthesis. []

ANone: While the crystal structure of this compound itself hasn't been reported in the provided research excerpts, the crystal structures of its cycloaddition products with dichloro- and chlorotricyanomethane have been determined. These structures provide insights into the reactivity of this compound in 1,3-dipolar cycloaddition reactions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.